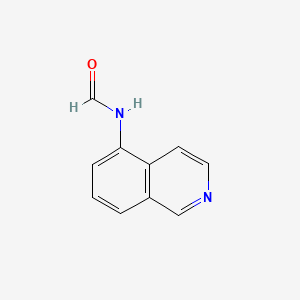

N-(Isoquinolin-5-yl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

19384-69-1 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.187 |

IUPAC Name |

N-isoquinolin-5-ylformamide |

InChI |

InChI=1S/C10H8N2O/c13-7-12-10-3-1-2-8-6-11-5-4-9(8)10/h1-7H,(H,12,13) |

InChI Key |

DUYTXBZFGMKBCC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC=O |

Synonyms |

Formamide, N-5-isoquinolyl- (8CI) |

Origin of Product |

United States |

Advanced Structural Elucidation and Solid State Characterization of N Isoquinolin 5 Yl Formamide

High-Resolution X-ray Crystallography

High-resolution X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in its crystalline solid state. While a specific crystal structure for the parent N-(Isoquinolin-5-yl)formamide is not publicly available in crystallographic databases, analysis of closely related structures, such as substituted N-(isoquinolin-yl)formamides, provides valuable predictive insights into its likely solid-state characteristics. For instance, the study of N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide reveals foundational principles of conformation and interaction that are applicable to the broader class of isoquinoline (B145761) formamides. nih.goviucr.org

Analysis of Molecular Conformation and Torsion Angles in the Crystalline State

For formamides, two primary conformations exist: cis and trans, referring to the arrangement across the amide C-N bond. In many related structures, the formamide (B127407) group is observed to be nearly coplanar with the aromatic ring system to maximize resonance stabilization. nih.gov The planarity is quantified by the dihedral angle between the plane of the isoquinoline ring and the plane of the formamide group. In the analogous N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, this dihedral angle is very small, at 1.66(15)°, indicating a virtually coplanar arrangement. nih.gov It is highly probable that this compound adopts a similar planar conformation in its crystalline form.

The specific torsion angles around key bonds are critical for a complete description of the molecular conformation.

Table 3.1.1: Predicted Key Torsion Angles for this compound (Based on data from analogous structures)

| Torsion Angle | Description | Predicted Value (°) |

|---|---|---|

| C4-C5-N-C(formyl) | Defines the twist of the formamide group relative to the isoquinoline ring. | ~0 or ~180 |

| C5-N-C(formyl)-O | Defines the orientation of the carbonyl group. | ~0 (for cis) or ~180 (for trans) |

Intermolecular Interactions and Packing Architectures in Crystal Lattices

The way individual molecules of this compound pack together in a crystal is governed by a network of non-covalent intermolecular interactions. acs.org These interactions are crucial for the stability of the crystal lattice. The primary interactions expected are:

N-H···O Hydrogen Bonds: The formamide moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong and directional N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of amides. These interactions often lead to the formation of well-defined motifs, such as centrosymmetric dimers or extended one-dimensional chains. nih.gov

C-H···N and C-H···O Interactions: Weaker hydrogen bonds, involving aromatic or formyl C-H donors and the isoquinoline nitrogen or formyl oxygen acceptors, also play a significant role in stabilizing the crystal structure. nptel.ac.in

These combined interactions result in a specific three-dimensional supramolecular architecture, defining the macroscopic properties of the crystal.

Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of all close contacts. The analysis generates a 2D "fingerprint plot," which summarizes the distribution of intermolecular contact distances.

Table 3.1.2: Predicted Quantitative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Description | Predicted Contribution (%) |

|---|---|---|

| H···H | Contacts between hydrogen atoms; typically the largest contribution for organic molecules. | 40 - 55% |

| C···H / H···C | Contacts involving aromatic and formyl hydrogens with the carbon framework. | 15 - 25% |

| O···H / H···O | Primarily represents the crucial N-H···O hydrogen bonds. | 10 - 20% |

| N···H / H···N | Represents contacts with the isoquinoline nitrogen and the formamide N-H group. | 5 - 15% |

| C···C | Represents π-π stacking interactions between isoquinoline rings. | 3 - 8% |

| C···N / N···C | Contacts between carbon and nitrogen atoms. | < 5% |

The red spots on the dnorm mapped Hirshfeld surface would highlight the locations of the strongest intermolecular interactions, particularly the N-H···O hydrogen bonds. iucr.orgresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the molecular structure and dynamics of this compound in solution. While one-dimensional (1D) 1H and 13C NMR provide initial information, two-dimensional (2D) techniques are essential for unambiguous signal assignment. mdpi.commdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Detailed Structural Assignment

A suite of 2D NMR experiments is employed to map out the complete connectivity of the molecule. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity within the isoquinoline ring's proton network.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the 1H and 13C spectra, allowing for the assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three (and sometimes four) bonds. HMBC is crucial for identifying and assigning quaternary (non-protonated) carbons and for connecting the formamide group to the isoquinoline ring system. For example, a correlation between the formyl proton and the C5 carbon of the isoquinoline ring would definitively confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming the cis or trans conformation of the formamide moiety by observing the spatial proximity between the formyl proton and either the N-H proton or the H4/H6 protons on the isoquinoline ring.

Table 3.2.1: Expected Key 2D NMR Correlations for Structural Assignment

| Experiment | Key Correlation | Information Gained |

|---|---|---|

| COSY | H6 ↔ H7 | Confirms adjacency of protons on the isoquinoline ring. |

| HSQC | H8 ↔ C8 | Assigns the chemical shift of the C8 carbon. |

| HMBC | Formyl H ↔ C5 | Confirms the C-N bond between the formamide and the isoquinoline ring. |

| HMBC | N-H ↔ C5 | Provides additional confirmation of the C-N linkage. |

| NOESY | Formyl H ↔ H4 | Suggests a specific spatial arrangement (conformation) of the formamide group. |

Dynamic NMR Studies of Conformational Dynamics within the Formamide Moiety

The C-N bond of an amide has a significant double-bond character due to resonance, which results in a substantial energy barrier to rotation. beilstein-journals.org This restricted rotation often leads to the presence of two distinct conformers (rotamers, typically E and Z) in solution, which can be observed by NMR spectroscopy, especially at lower temperatures. researchgate.net

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study the kinetics of this rotational process. researchgate.net

At low temperatures , the rate of interconversion is slow on the NMR timescale, and separate signals for each rotamer can be observed.

As the temperature is increased , the rate of rotation increases. The signals for the two rotamers broaden and move closer together.

At the coalescence temperature (Tc) , the two distinct signals merge into a single broad peak.

At high temperatures , the rotation is fast on the NMR timescale, and a single, sharp, time-averaged signal is observed.

By analyzing the lineshape changes as a function of temperature, particularly the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. youtube.com For unhindered formamides attached to aromatic systems, this barrier is typically high, often in the range of 18-22 kcal/mol, sometimes requiring high temperatures to observe coalescence. researchgate.netbeilstein-journals.org Such studies would provide fundamental thermodynamic data on the conformational stability and flexibility of the formamide linkage in this compound.

Solid-State NMR for Polymorphic Investigations

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for investigating polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. mdpi.comrsc.org Different polymorphs of a compound can exhibit distinct physical properties, and ssNMR is uniquely sensitive to the local atomic environments that define these different crystal packing arrangements. libretexts.org

For this compound, a polymorphic study using ssNMR would involve techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS). Each unique polymorph would present a distinct set of chemical shifts for the carbon and nitrogen atoms in the molecule. For instance, the carbonyl carbon of the formamide group and the carbons of the isoquinoline ring would likely show different chemical shifts in different polymorphic forms due to variations in intermolecular interactions, such as hydrogen bonding and π-π stacking. jocpr.com

Advanced ssNMR experiments can provide further detail. For example, quantifying ¹H relaxation times can help differentiate between crystalline and amorphous content. mdpi.com Dynamic Nuclear Polarization (DNP) enhanced ssNMR could be employed to increase signal sensitivity, which is particularly useful for detecting minor polymorphic phases within a bulk sample. rsc.org Although specific polymorphic forms of this compound are not documented in the reviewed literature, studies on formamide itself and other N-aryl formamides confirm that polymorphism is a common phenomenon in these systems, often influenced by the hydrogen-bonding patterns of the amide group. researchgate.netwits.ac.zaacs.org

Mass Spectrometry (MS) Beyond Basic Identification

Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for moving beyond simple molecular weight determination to the detailed elucidation of a molecule's structure through its fragmentation patterns. For this compound (C₁₀H₈N₂O, molecular weight: 172.18 g/mol ), HRMS would provide a highly accurate mass measurement, confirming its elemental composition. libretexts.org

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by MS/MS analysis would reveal characteristic fragmentation pathways. A plausible fragmentation pattern for the protonated molecule [M+H]⁺ (m/z 173.07) would likely involve the following steps:

Loss of Carbon Monoxide (CO): A common fragmentation for formamides is the neutral loss of CO (28 Da) from the formyl group, which would lead to the formation of a 5-aminoisoquinoline (B16527) cation at m/z 145.07.

Loss of Formamide: The entire formamide group could be cleaved, although this is less common than the initial loss of smaller fragments. nih.gov

Isoquinoline Ring Fragmentation: Following initial losses, the resulting amino-isoquinoline ion (m/z 145.07) would likely undergo fragmentation characteristic of the isoquinoline core, such as the sequential loss of HCN (27 Da), leading to further daughter ions.

A proposed table of major fragments is presented below.

Interactive Table: Plausible Mass Spectrometry Fragments of this compound

| Ion Description | Proposed Formula | m/z (Monoisotopic) | Fragmentation Pathway |

| Protonated Molecule | [C₁₀H₉N₂O]⁺ | 173.07 | [M+H]⁺ |

| Loss of CO | [C₉H₉N₂]⁺ | 145.07 | [M+H - CO]⁺ |

| Loss of CO and HCN | [C₈H₇N]⁺ | 117.06 | [M+H - CO - HCN]⁺ |

Isotopic Labelling Studies for Mechanistic Insights

Isotopic labelling is a powerful technique to trace the pathways of atoms through chemical reactions or metabolic processes. For this compound, labelling can provide definitive mechanistic insights. For instance, in a synthesis where the formyl group is introduced using a labelled precursor like ¹³C-formic acid or N,N-dimethylformamide-d₇, the position of the label in the final product and its fragments in mass spectrometry can confirm the reaction mechanism. researchgate.netrsc.org

Such studies are invaluable for understanding N-formylation reactions. For example, if CO₂ were used as a C1 source in the synthesis, a ¹³CO₂ labelling experiment could confirm whether the carbon atom is incorporated into the formyl group. rsc.org Furthermore, ¹⁵N labelling of the amine precursor (5-aminoisoquinoline) would allow for unambiguous tracking of the nitrogen atom's fate during fragmentation analysis, confirming whether nitrogen-containing fragments originate from the isoquinoline ring or the amide linkage. google.com

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and information about intermolecular interactions like hydrogen bonding. ibm.commatlantis.commdpi.com

Characteristic Vibrational Modes of the Amide and Isoquinoline Subunits

The vibrational spectrum of this compound is dominated by the characteristic modes of its two primary components.

Amide Modes:

N-H Stretch: A prominent band is expected in the region of 3200-3400 cm⁻¹. Its exact position and shape are highly sensitive to hydrogen bonding. nih.gov

C=O Stretch (Amide I band): This strong IR absorption typically appears between 1650-1700 cm⁻¹.

N-H Bend (Amide II band): This mode, involving coupling of the N-H bend and C-N stretch, is found around 1550-1620 cm⁻¹.

Isoquinoline Modes:

C=C and C=N Ring Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region.

C-H Aromatic Stretching: These appear above 3000 cm⁻¹.

C-H Out-of-Plane Bending: Found in the 700-900 cm⁻¹ region, these bands are characteristic of the substitution pattern on the aromatic rings.

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Typical IR Range (cm⁻¹) | Expected Raman Activity |

| N-H Stretch | Amide | 3200-3400 | Medium |

| Aromatic C-H Stretch | Isoquinoline | 3000-3100 | Strong |

| C=O Stretch (Amide I) | Amide | 1650-1700 | Medium |

| N-H Bend (Amide II) | Amide | 1550-1620 | Weak |

| C=C/C=N Ring Stretch | Isoquinoline | 1450-1600 | Strong |

| Aromatic C-H Bending | Isoquinoline | 700-900 | Medium |

Hydrogen Bonding Network Probing via Spectroscopic Shifts

In the solid state, this compound molecules are expected to form intermolecular hydrogen bonds, primarily between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule, forming chains or dimers. beilstein-journals.orgresearchgate.net This interaction can be clearly observed via shifts in vibrational frequencies.

N-H Stretching: The formation of an N-H···O=C hydrogen bond causes the N-H stretching frequency to shift to a lower wavenumber (a "red shift") and the band to become broader and more intense compared to the free N-H group in a dilute solution. mdpi.com

C=O Stretching: The involvement of the carbonyl oxygen as a hydrogen bond acceptor also causes a red shift in the Amide I (C=O) band, typically by 15-30 cm⁻¹, as the C=O bond is slightly weakened. rsc.org

By comparing the spectra of the compound in the solid state versus a non-polar, dilute solution (where hydrogen bonding is minimized), the magnitude of these shifts can be quantified, providing insight into the strength and nature of the hydrogen-bonding network in the crystal lattice. mdpi.com

Theoretical and Computational Chemistry Studies of N Isoquinolin 5 Yl Formamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of many-body systems. rsc.org It is particularly effective for optimizing molecular geometries and determining electronic properties of medium to large organic molecules. For N-(Isoquinolin-5-yl)formamide, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles of its ground state.

Functionals such as B3LYP and BP, often paired with basis sets like 6-311G or def2-SVP, are commonly used for such systems. rsc.org A key structural feature of interest is the planarity of the formamide (B127407) group and its orientation relative to the isoquinoline (B145761) ring. In a related compound, N-[3-(2-Methyl-phen-yl)isoquinolin-1-yl]formamide, the formamide group was found to be virtually coplanar with the isoquinoline unit. DFT optimization would reveal the most stable arrangement, taking into account steric and electronic effects.

Table 1: Illustrative Optimized Geometric Parameters for this compound The following data is representative of typical values expected from a DFT/B3LYP calculation for this class of molecule and is for illustrative purposes.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N (amide) | ~1.37 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | O=C-N | ~125° |

| Bond Angle | C-N-H | ~119° |

| Dihedral Angle | H-N-C=O | ~0° (cis) or ~180° (trans) |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy for energetic and spectroscopic predictions compared to DFT, albeit at a greater computational expense. These methods are crucial for obtaining precise values for properties like rotational energy barriers, reaction enthalpies, and excitation energies.

For this compound, ab initio calculations could be used to:

Accurately determine the energy difference between the cis and trans amide rotamers.

Calculate the transition state energy for rotation around the amide C-N bond.

Predict vibrational frequencies for comparison with experimental Infrared (IR) and Raman spectra.

Conformational Analysis and Energy Landscapes of the Amide Linkage

The C-N bond in an amide has a significant double bond character due to resonance, which restricts rotation and can lead to the existence of stable rotational isomers (rotamers), typically designated as E (trans) and Z (cis). The study of the energy landscape associated with this rotation is a key aspect of the molecule's conformational analysis.

Computational studies on a related compound, 1-benzyl-N-formyl-1,2,3,4-tetrahydroisoquinoline, have explored this phenomenon in detail. rsc.org By performing a potential energy surface (PES) scan for the rotation around the C–N bond, researchers identified two local minima corresponding to the E and Z rotamers. rsc.org The activation parameters for the interconversion between these rotamers were determined experimentally and supported by DFT calculations, highlighting a significant energy barrier to rotation. rsc.org

Table 2: Activation Parameters for E/Z Interconversion of a Related N-formyl-tetrahydroisoquinoline This data is for 1-benzyl-N-formyl-1,2,3,4-tetrahydroisoquinoline and illustrates the type of energetic information obtained from conformational analysis. rsc.org

| Process | ΔG‡ (293 K) | ΔH‡ | ΔS‡ |

| Z → E | 92.5 kJ/mol | 78.3 ± 1.8 kJ/mol | −49 ± 2 J/(K mol) |

| E → Z | 93.1 kJ/mol | 73.2 ± 2.3 kJ/mol | −68 ± 4 J/(K mol) |

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory and electron density analysis provide deeper insights into the reactivity and bonding characteristics of a molecule.

HOMO-LUMO Gap and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 3: Key Reactivity Descriptors Derived from HOMO-LUMO Energies This table defines key reactivity descriptors and is for illustrative purposes.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency; a measure of electronegativity. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability to accept electrons. |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density (ρ) to characterize chemical bonding. By locating critical points in the electron density, QTAIM defines atoms, chemical bonds, rings, and cages.

Analysis at the bond critical point (BCP) between two atoms provides key information:

Electron Density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) signifies closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.

For this compound, QTAIM could be used to precisely characterize the partial double bond nature of the amide C-N bond and to identify and quantify potential weak intramolecular interactions, such as a hydrogen bond between the amide N-H and the nitrogen atom of the isoquinoline ring, if sterically feasible. rsc.org

Table 4: Illustrative QTAIM Parameters for Bonds in this compound The following data represents typical values for different bond types and is for illustrative purposes.

| Bond Type | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Interpretation |

| C=C (Aromatic) | ~0.30 | < 0 | Covalent, shared-shell |

| C-N (Amide) | ~0.28 | < 0 | Polar covalent, significant shared character |

| C=O | ~0.40 | > 0 | Polar covalent, charge depletion at BCP |

| N-H···N (H-bond) | ~0.02 - 0.04 | > 0 | Closed-shell interaction |

Non-Covalent Interaction (NCI) Index Analysis

Non-Covalent Interaction (NCI) index analysis is a powerful computational tool used to visualize and understand weak interactions within and between molecules. github.comarxiv.org This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). github.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to identify and characterize non-covalent interactions. faccts.degithub.io The resulting 3D isosurfaces are color-coded to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote weak, delocalized van der Waals interactions.

Red surfaces signify strong repulsive interactions, often found in sterically crowded regions or within rings. spectrabase.com

While specific NCI plot data for this compound are not available in the reviewed literature, analysis of a closely related compound, N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, shows the formation of a centrosymmetric dimer linked by intermolecular N—H⋯O hydrogen bonds. nih.gov This provides a strong basis for predicting the key non-covalent interactions in this compound.

A theoretical NCI analysis of this compound would be expected to reveal several key features:

Intermolecular Hydrogen Bonding: The most significant interaction would likely be the hydrogen bond between the formamide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of dimers or chains in the solid state.

Intramolecular Interactions: Weak van der Waals forces would be present between the formamide group and the adjacent aromatic ring of the isoquinoline system.

π-π Stacking: Interactions between the aromatic isoquinoline rings of adjacent molecules could also occur, visualized as broad green surfaces.

The table below summarizes the expected non-covalent interactions in this compound.

| Interaction Type | Participating Atoms/Groups | Expected NCI Visualization |

| Intermolecular H-Bond | Formamide (N-H) and Carbonyl (O) | Blue isosurface between molecules |

| π-π Stacking | Isoquinoline aromatic rings | Broad green isosurfaces between rings |

| van der Waals | Formamide group and isoquinoline ring | Green isosurfaces |

| Steric Repulsion | Core of the fused ring system | Small red-hued disc in the ring center |

Reaction Mechanism Prediction and Transition State Analysis

Computational Elucidation of Formylation Pathways

This compound is synthesized via the formylation of its parent amine, 5-aminoisoquinoline (B16527). ub.edu Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed elucidation of reaction mechanisms by calculating the energies of reactants, transition states, and products. acs.org Although a specific DFT study for the formylation of 5-aminoisoquinoline was not found in the literature, the mechanism can be predicted based on established principles of nucleophilic acyl substitution.

The reaction involves the nucleophilic attack of the amino group of 5-aminoisoquinoline on a suitable formylating agent. The choice of agent can influence the reaction pathway and conditions.

Plausible Reaction Mechanism (using Formic Acid as an example):

Activation: In the presence of a coupling agent or under heating, the carbonyl carbon of the formylating agent (e.g., formic acid) is activated, making it more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 5-amino group attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer & Elimination: A series of proton transfers occurs, followed by the elimination of a leaving group (e.g., a water molecule in the case of formic acid), to regenerate the carbonyl double bond and yield the final formamide product.

The table below lists common formylating agents and their general characteristics for such reactions.

| Formylating Agent | General Reaction Conditions | Leaving Group |

| Formic Acid | Heat, often with a dehydrating agent | H₂O |

| Acetic Formic Anhydride | Mild conditions, often at room temperature | Acetic Acid |

| N,N-Dimethylformamide (DMF) | Requires an activating agent (e.g., POCl₃, SOCl₂) | Dimethylamine, HCl |

| Ethyl Formate (B1220265) | Heat, often base-catalyzed | Ethanol (B145695) |

Thermodynamic Versus Kinetic Control in Related Reactions

The concepts of thermodynamic and kinetic control are crucial when a reaction can lead to multiple products. wikipedia.org

Kinetic Control: Favors the product that is formed fastest, i.e., the one with the lowest activation energy (Ea). These reactions are typically run at lower temperatures and are often irreversible. jackwestin.comlibretexts.org

Thermodynamic Control: Favors the most stable product, i.e., the one with the lowest Gibbs free energy (G). These reactions are reversible and are typically run at higher temperatures to allow equilibrium to be reached. jackwestin.comlibretexts.org

In the context of 5-aminoisoquinoline, acylation reactions (including formylation) present a case of competing reaction sites. The molecule has two nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂) at the C5 position and the endocyclic nitrogen of the isoquinoline ring.

Kinetic Product: Acylation at the endocyclic ring nitrogen would form an N-acylisoquinolinium salt. This reaction might proceed faster under certain conditions because the endocyclic nitrogen can be more sterically accessible or its basicity can be modulated by the solvent.

Thermodynamic Product: Acylation at the exocyclic amino group forms this compound. This product is generally more stable because it preserves the aromaticity of the isoquinoline ring system, whereas the N-acylisoquinolinium salt disrupts it.

Therefore, the synthesis of this compound is considered to be under thermodynamic control, favoring the formation of the more stable amide.

| Product Type | Site of Formylation | Product Structure | Stability |

| Kinetic Product (Hypothetical) | Endocyclic Ring Nitrogen | 5-Amino-N-formylisoquinolinium ion | Less stable (disrupted aromaticity) |

| Thermodynamic Product (Actual) | Exocyclic Amino Group | This compound | More stable (aromaticity preserved) |

Computational Spectroscopic Simulations (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. DFT and TD-DFT are standard tools for simulating NMR, IR, and UV-Vis spectra, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict NMR chemical shifts by computing the isotropic magnetic shielding constants for each nucleus. youtube.com While experimental spectra for this compound are not readily published, theoretical values can be estimated. The ¹H NMR spectrum would show distinct signals for the formyl proton, the N-H proton, and the aromatic protons on the isoquinoline ring. The ¹³C NMR would show signals for the carbonyl carbon and the aromatic carbons.

Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Formyl C-H | 8.0 - 8.5 | - |

| Formyl C=O | - | 160 - 165 |

| Amide N-H | 8.5 - 9.5 (broad) | - |

| Aromatic C-H | 7.5 - 9.0 | 110 - 140 |

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities using DFT. kit.edunih.gov The calculated spectrum for this compound would exhibit characteristic peaks corresponding to its functional groups.

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 |

| Aromatic C-H Stretch | Isoquinoline Ring | 3000 - 3100 |

| C=O Stretch (Amide I) | Formamide | 1670 - 1700 nist.govarxiv.org |

| N-H Bend (Amide II) | Amide | 1510 - 1550 |

| C=C/C=N Stretch | Isoquinoline Ring | 1450 - 1600 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. faccts.despectroscopyonline.com The spectrum of this compound is expected to be dominated by contributions from the isoquinoline chromophore.

Predicted Electronic Transitions

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Isoquinoline aromatic system | 220 - 280 |

| π → π* | Isoquinoline aromatic system | 300 - 340 |

Chemical Reactivity and Mechanistic Investigations of N Isoquinolin 5 Yl Formamide

Hydrolysis and Solvolysis Reactions of the Amide Bond

The amide bond, a cornerstone of peptide chemistry and various pharmaceuticals, is generally characterized by its planarity and significant resonance stabilization, rendering it relatively resistant to cleavage. However, its reactivity can be profoundly influenced by structural distortions and the presence of catalytic species.

Kinetic and Thermodynamic Aspects of Hydrolysis

The hydrolysis of an amide bond to its constituent carboxylic acid and amine is a thermodynamically favorable process, yet it is kinetically slow under neutral conditions due to a high activation energy barrier. The rate of hydrolysis is significantly influenced by factors that disrupt the planarity and resonance of the amide linkage. Distortions from planarity can increase the propensity for hydrolysis and nucleophilic acyl substitution. nih.gov While specific kinetic and thermodynamic data for the hydrolysis of N-(Isoquinolin-5-yl)formamide are not extensively documented in the literature, general principles of amide hydrolysis can be applied. The presence of the bulky isoquinoline (B145761) group may introduce some steric strain that could potentially affect the stability of the amide bond compared to simpler formamides.

Catalytic Effects on Amide Cleavage

The cleavage of the amide bond in this compound can be accelerated through catalysis. Both acid and base catalysis provide alternative reaction pathways with lower activation energies. numberanalytics.comsaskoer.ca

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the formamide (B127407) group is protonated. This increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.comnumberanalytics.com The reaction proceeds through a tetrahedral intermediate which then collapses to release the amine and the carboxylic acid. numberanalytics.com

Base Catalysis: Under basic conditions, a hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon. This pathway is often more efficient for amide hydrolysis as the deprotonation of the resulting carboxylic acid renders the reaction irreversible. chemistrysteps.com

Metal Ion Catalysis: Lewis-acidic metal ions can also catalyze amide bond cleavage. By coordinating to the carbonyl oxygen, the metal ion polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. nih.gov For instance, trivalent Lewis acids like Ga³⁺ and Sc³⁺ have been shown to promote amide bond hydrolysis. nih.gov

Functional Group Transformations

The this compound molecule possesses several reactive sites that can be targeted for functional group transformations, including the formamide nitrogen, the isoquinoline nitrogen, and the aromatic rings of the isoquinoline moiety.

Derivatization at the Formamide Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom of the formamide group can potentially undergo alkylation and acylation reactions, although it is generally less nucleophilic than an amine due to the electron-withdrawing effect of the adjacent carbonyl group. N-alkylation or N-acylation would require reaction with suitable electrophiles, such as alkyl halides or acyl chlorides, often in the presence of a base to deprotonate the nitrogen. The synthesis of N-substituted amides is a common transformation in organic chemistry.

Reactions Involving the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it basic and nucleophilic. quimicaorganica.org

Basicity and Salt Formation: The isoquinoline nitrogen can be protonated by acids to form isoquinolinium salts. quimicaorganica.org The basicity can be influenced by substituents on the ring; the electron-withdrawing nature of the 5-formamido group is expected to decrease the basicity of the isoquinoline nitrogen compared to the unsubstituted isoquinoline.

Alkylation and Acylation: As a nucleophile, the isoquinoline nitrogen can react with alkylating and acylating agents to form N-alkylated or N-acylated isoquinolinium salts. quimicaorganica.org For example, the quaternization of isoquinoline with alkyl halides is a well-established reaction. mdpi.com

N-Oxide Formation: The isoquinoline nitrogen can be oxidized by reagents like hydrogen peroxide or peracids to form the corresponding N-oxide. quimicaorganica.org This transformation can alter the electronic properties of the ring system and provide a handle for further functionalization.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring system is susceptible to electrophilic aromatic substitution. These reactions proceed through a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The position of substitution is directed by the existing substituents. The isoquinoline ring itself typically undergoes electrophilic attack at the C5 and C8 positions.

Given that the formamido group (-NHCHO) is an ortho-, para-directing and activating group in electrophilic aromatic substitution, its presence at the 5-position would be expected to influence the regioselectivity of further substitutions. The activating nature of the amino group, moderated by the electron-withdrawing formyl group, would likely direct incoming electrophiles to the ortho (C6) and para (C8, if accessible) positions. However, the inherent reactivity of the isoquinoline nucleus, which favors substitution at C5 and C8, will also play a crucial role. For instance, the nitration of isoquinoline itself is known to yield a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline.

Cyclization and Annulation Reactions Employing this compound as a Precursor

This compound serves as a valuable precursor for the synthesis of complex polycyclic aromatic heterocycles through various cyclization and annulation strategies. The inherent reactivity of the formamide moiety, coupled with the aromatic isoquinoline core, allows for the construction of new rings via intramolecular and intermolecular processes. These reactions are often facilitated by transition-metal catalysts or proceed under thermal conditions, leading to the formation of phenanthridines and other fused systems.

One of the primary applications of N-arylformamides, including this compound, is in the synthesis of phenanthridine (B189435) derivatives. This transformation typically involves an intramolecular cyclization that forms a new carbon-carbon bond between the formyl group's carbon (after a dehydration or activation step) and a carbon atom on the adjacent aromatic ring of the isoquinoline nucleus. This process is conceptually related to the Bischler-Napieralski reaction, although it starts from an N-arylformamide instead of an N-acyl-β-arylethylamine. The reaction often requires a dehydrating agent or catalyst to promote the formation of a reactive electrophilic species, such as a Vilsmeier-type reagent or an imidoyl chloride, which then undergoes intramolecular electrophilic attack on the electron-rich isoquinoline ring.

Furthermore, transition-metal-catalyzed annulation reactions represent a powerful tool for constructing isoquinolone-type structures from related N-aryl amide precursors. encyclopedia.pubmdpi.com While direct examples using this compound are not extensively detailed, the reactivity of analogous compounds, such as N-(quinolin-8-yl)benzamides, provides significant insight. mdpi.commdpi.com These reactions often proceed via C-H activation, where a metal catalyst (e.g., rhodium, palladium, or cobalt) directs the formation of a new ring by coupling the amide with an alkyne, alkene, or another unsaturated partner. encyclopedia.pubmdpi.com For this compound, the nitrogen atom of the formamide could act as a directing group to facilitate C-H activation at the C4 position of the isoquinoline ring, followed by annulation with a coupling partner. A tandem cyclization of N-(1-(2-bromophenyl)-2-methylpropan-2-yl)formamide has been reported, which proceeds through an iminium intermediate, highlighting a potential pathway for related substrates. rsc.org

| Reaction Type | Typical Catalysts/Reagents | Potential Coupling Partner | Potential Product | Mechanistic Pathway |

|---|---|---|---|---|

| Intramolecular Electrophilic Cyclization | POCl₃, P₂O₅, Polyphosphoric Acid (PPA) | None (intramolecular) | Benzo[c]phenanthridine derivative | Formation of an electrophilic imidoyl species followed by intramolecular aromatic substitution. |

| Transition-Metal-Catalyzed Annulation | Rh(III), Pd(II), Co(II) complexes | Alkynes, Alkenes | Fused Isoquinolone derivative | C-H activation directed by the formamide nitrogen, followed by migratory insertion and reductive elimination. encyclopedia.pubmdpi.com |

| Tandem Cyclization | Oxalyl chloride, Lewis acids (e.g., FeCl₃) | None (intramolecular) | Fused tricyclic system | Formation of an iminium salt followed by intramolecular cyclization. rsc.org |

Radical Reactions Involving Formamide Moieties

The formamide moiety of this compound can participate in various radical reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds through pathways distinct from ionic mechanisms. These reactions are typically initiated by radical initiators, light, or redox processes and offer alternative strategies for molecular functionalization.

One significant class of radical reactions is the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated, electron-deficient N-heterocycle. mdpi.com In the case of this compound, the isoquinoline ring can be protonated to form an isoquinolinium ion, making it susceptible to attack by alkyl, acyl, or carbamoyl (B1232498) radicals. The formamide group itself can be a source of a carbamoyl radical (•CONH₂) under specific oxidative conditions, or external radicals can be generated from other precursors (e.g., peroxides, carboxylic acids). mdpi.combohrium.com This reaction typically results in the functionalization of the isoquinoline ring, often at positions with the lowest electron density.

Alternatively, radical reactions can be initiated on the formamide group itself. Under certain conditions, a hydrogen atom can be abstracted from the formyl group (or the N-H bond) to generate a radical intermediate. For instance, N-arylacrylamides can undergo photoredox-catalyzed radical cascade cyclizations. rsc.org A similar strategy could be envisioned for this compound, where an initial radical formation could trigger an intramolecular cyclization, leading to phenanthridine-type structures. Control experiments in some phenanthridine syntheses suggest a radical mechanism for C-N bond formation. nih.gov The use of isonitriles, which are isoelectronic with carbon monoxide, as radical acceptors in cascade reactions to form nitrogen heterocycles like phenanthridines and quinolines further underscores the potential for related formamide-based radical cyclizations. researchgate.net

A fast, transition-metal-free method for generating functionalized oxindoles using formamide as a reagent and solvent with potassium persulfate as a radical initiator has been developed. bohrium.com This demonstrates the facile generation of carbamoyl radicals from formamide, which could be applied to intramolecular reactions of substrates like this compound.

| Reaction Type | Initiator/Conditions | Radical Species Involved | Potential Product | General Description |

|---|---|---|---|---|

| Minisci-type Reaction | Acid, Oxidant (e.g., (NH₄)₂S₂O₈), Radical Source (e.g., R-COOH) | Alkyl or Acyl radical | Substituted this compound | Radical addition to the protonated isoquinoline ring. mdpi.com |

| Intramolecular Radical Cyclization | Radical initiator (e.g., AIBN, Peroxides), Heat or Light | Imidoyl or Amidyl radical | Phenanthridine derivative | Intramolecular addition of a formamide-derived radical onto the isoquinoline ring. researchgate.netbeilstein-journals.org |

| Carbamoyl Radical-Initiated Cyclization | Potassium persulfate, Heat | Carbamoyl radical | Fused lactam | Generation of a carbamoyl radical from the formamide moiety, followed by intramolecular cyclization. bohrium.com |

Photochemical Transformations

Photochemical methods provide a powerful means to induce transformations in organic molecules by accessing excited electronic states with unique reactivity. For this compound, photochemical irradiation can potentially trigger intramolecular cyclizations, rearrangements, or fragmentations.

The most well-documented photochemical reaction for N-aryl amides and related structures is intramolecular cyclization to form phenanthridines and other fused polycyclic systems. beilstein-journals.org This transformation, often referred to as a Mallory photocyclization, is particularly relevant for this compound due to its "biaryl-like" structure where the isoquinoline and the conceptual phenyl ring of the formamide are linked by the N-CHO bridge. Upon absorption of UV light (typically around 254 nm), the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). beilstein-journals.orgnih.gov From this excited state, an intramolecular 6π-electrocyclization occurs between the formyl group (or a related enol/iminol tautomer) and the C4 position of the isoquinoline ring. This forms a dihydrophenanthridine-type intermediate, which subsequently aromatizes, often through oxidation by an external agent (like air/oxygen) or a sacrificial oxidant, to yield the final, stable phenanthridine derivative. beilstein-journals.org

The photophysical properties of carbonyl compounds are central to these transformations. The initial excitation is often an n→π* transition centered on the carbonyl group of the formamide. beilstein-journals.org While cyclization is a common pathway, other photochemical processes could occur, such as cleavage of the N-C bond or rearrangements, though these are generally less favored for substrates poised for intramolecular cyclization. rsc.orgmdpi.com The specific outcome can be influenced by the solvent, the presence of oxygen, and the wavelength of light used.

| Transformation Type | Key Intermediate | Final Product | Typical Conditions |

|---|---|---|---|

| Intramolecular Photocyclization (Mallory Reaction) | Excited triplet state; Dihydrophenanthridine | Benzo[c]phenanthridine derivative | UV irradiation (e.g., 254 nm), often in the presence of an oxidant (O₂). beilstein-journals.org |

| Photofragmentation | Radical pair (Isoquinolin-5-yl radical + formamide radical) | 5-Aminoisoquinoline (B16527), CO, H₂ | High-energy UV light, absence of cyclization pathways. beilstein-journals.org |

Coordination Chemistry and Ligand Design with N Isoquinolin 5 Yl Formamide

Coordination Modes of the Formamide (B127407) and Isoquinoline (B145761) Nitrogen Atoms

N-(Isoquinolin-5-yl)formamide possesses two key nitrogen-containing functional groups, the isoquinoline ring and the formamide group, both of which present potential coordination sites for metal ions. The specific coordination mode is influenced by a variety of factors, including the nature of the metal ion and the reaction conditions.

Monodentate, Bidentate, and Polydentate Binding Capabilities

The this compound ligand can exhibit versatile binding capabilities, acting as a monodentate, bidentate, or even a bridging ligand in polynuclear complexes.

Monodentate Coordination: In its simplest coordination mode, the ligand can bind to a metal center through a single donor atom. This can occur via the nitrogen atom of the isoquinoline ring, which is a common coordination motif for N-heterocyclic compounds. Alternatively, coordination can occur through the oxygen or nitrogen atom of the formamide group. The choice of the donor atom is often dictated by the hard and soft acid-base (HSAB) principle.

Bidentate Coordination: The ligand is also capable of forming a chelate ring by coordinating to a metal center through two donor atoms simultaneously. nih.gov A likely bidentate coordination mode would involve the isoquinoline nitrogen and the formamide oxygen, forming a stable five- or six-membered chelate ring. This type of chelation is common for ligands containing both an aromatic amine and a carbonyl group. nih.gov

Bridging and Polydentate Coordination: In polynuclear complexes, the ligand could potentially bridge two or more metal centers. For instance, the isoquinoline nitrogen could coordinate to one metal ion, while the formamide group coordinates to another.

The following table illustrates the potential coordination modes of this compound:

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Monodentate | Isoquinoline Nitrogen | - |

| Monodentate | Formamide Oxygen | - |

| Monodentate | Formamide Nitrogen | - |

| Bidentate | Isoquinoline Nitrogen and Formamide Oxygen | 5- or 6-membered |

| Bridging | Isoquinoline Nitrogen to M1, Formamide Oxygen to M2 | - |

Influence of Steric and Electronic Factors on Metal Coordination

The coordination behavior of this compound is significantly influenced by both steric and electronic factors.

Electronic Factors: The electronic properties of the metal ion, as described by the HSAB principle, play a crucial role. Hard metal ions, which are typically small and highly charged, will preferentially coordinate to the hard oxygen donor of the formamide group. Conversely, softer metal ions, which are larger and more polarizable, will favor coordination with the softer isoquinoline nitrogen atom.

Steric Factors: The steric bulk of the ligand itself and any other ligands present in the coordination sphere can influence the coordination mode. If the metal center is sterically crowded, monodentate coordination may be favored over the more sterically demanding bidentate chelation. The geometry of the resulting complex is also a key consideration, with the ligand adopting a conformation that minimizes steric repulsion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard methods, and the resulting complexes can be characterized using a range of spectroscopic and analytical techniques. uomustansiriyah.edu.iqsysrevpharm.org

Transition Metal Complexes (e.g., Fe, Pd, Pt)

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.org For example, complexes of iron (Fe), palladium (Pd), and platinum (Pt) could be prepared using their chloride, acetate (B1210297), or nitrate (B79036) salts. The reaction is often carried out under reflux to ensure complete complexation. sysrevpharm.org

The characterization of these complexes would rely on a combination of the following techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon coordination to a metal ion, the vibrational frequencies of the C=O and N-H bonds in the formamide group, as well as the C=N bond in the isoquinoline ring, are expected to shift. A shift to lower frequency of the C=O stretching vibration would indicate coordination through the formamide oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites.

UV-Visible Spectroscopy: Electronic spectroscopy can provide insights into the electronic structure and geometry of the metal complexes. The appearance of new absorption bands in the visible region is often indicative of d-d transitions of the metal ion.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complexes and confirm their stoichiometry.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

The following table summarizes the expected characterization data for a hypothetical transition metal complex of this compound:

| Technique | Expected Observations upon Coordination |

| IR Spectroscopy | Shift in the C=O, N-H, and C=N stretching frequencies |

| NMR Spectroscopy | Changes in the chemical shifts of the ligand's protons and carbons |

| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region |

| Mass Spectrometry | Confirmation of the molecular weight and stoichiometry of the complex |

| X-ray Crystallography | Determination of the precise 3D structure of the complex |

Main Group Metal Complexes

While the coordination chemistry of this compound with transition metals is expected to be rich, its potential to form complexes with main group metals should not be overlooked. The Lewis acidic nature of many main group metal ions makes them suitable candidates for coordination with the donor atoms of the ligand. The synthesis and characterization of these complexes would follow similar procedures as for the transition metal complexes.

Applications in Catalysis (Homogeneous and Heterogeneous)

Metal complexes of nitrogen-containing ligands have found widespread applications in both homogeneous and heterogeneous catalysis. researchgate.netmdpi.com The versatile coordination properties of this compound make it a promising ligand for the development of novel catalysts.

Homogeneous Catalysis: In homogeneous catalysis, the metal complex and the reactants are in the same phase, typically a liquid. bohrium.com Complexes of this compound with transition metals such as rhodium, palladium, and ruthenium could potentially catalyze a variety of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. researchgate.netthieme-connect.com The ability of the ligand to be modified electronically and sterically would allow for the fine-tuning of the catalyst's activity and selectivity. researchgate.net

Heterogeneous Catalysis: For applications in heterogeneous catalysis, the metal complex would be immobilized on a solid support, such as silica (B1680970), alumina, or a polymer. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. bohrium.com The this compound ligand could be functionalized with a reactive group to allow for its covalent attachment to the support.

The potential catalytic applications of metal complexes of this compound are summarized in the table below:

| Catalysis Type | Potential Reactions | Potential Metal Centers |

| Homogeneous | Hydrogenation, Hydroformylation, Cross-Coupling | Rh, Pd, Ru, Ir |

| Heterogeneous | Oxidation, Reduction, C-C Bond Formation | Fe, Co, Ni, Cu |

Lack of Publicly Available Research Hinders Exploration of this compound in Coordination Chemistry

Despite a thorough search of scientific literature and chemical databases, there is a notable absence of published research on the chemical compound this compound in the specific contexts of coordination chemistry, organometallic catalysis, and the development of metal-organic frameworks (MOFs). Consequently, an article detailing its role as a ligand, its influence on reaction pathways, or its application in the design of coordination polymers and MOFs, as per the requested outline, cannot be generated at this time.

The investigation sought to elaborate on the following key areas:

This compound as a Ligand in Organometallic Catalysis: This would involve its synthesis into metal complexes and the catalytic activity of these complexes in various organic transformations.

Ligand-Promoted Reaction Pathways: This would focus on how the specific electronic and steric properties of this compound could influence the mechanism and outcome of catalytic reactions.

Coordination Polymers and Metal-Organic Frameworks (MOFs): This section would have explored the use of this compound as a building block for creating extended network structures.

Design Principles for Self-Assembly: An analysis of how the molecule's functional groups (the isoquinoline nitrogen and the formamide) would direct the self-assembly process with metal ions to form predictable structures.

Investigation of Network Topologies: A description of the resulting crystal structures and the classification of their network topologies.

The lack of available data prevents a scientifically accurate and informative discussion on these topics for this compound. While research exists for other isoquinoline derivatives in these fields, no specific studies concerning the formamide derivative at the 5-position of the isoquinoline ring were identified. This indicates that the potential of this compound as a ligand in these areas of chemistry remains an unexplored field of study.

Supramolecular Chemistry and Non Covalent Interactions of N Isoquinolin 5 Yl Formamide

Hydrogen Bonding Networks in Solution and Solid State

Hydrogen bonding plays a pivotal role in determining the structure and properties of formamide (B127407) derivatives. The presence of both a hydrogen bond donor (the N-H group of the formamide) and hydrogen bond acceptors (the carbonyl oxygen and the isoquinoline (B145761) nitrogen) in N-(Isoquinolin-5-yl)formamide allows for the formation of extensive hydrogen bonding networks.

The amide functionality is a well-established motif for forming robust hydrogen bonds. In the solid state, formamide itself is known to form a hydrogen-bonded network. For substituted formamides, a common and highly predictable hydrogen bonding pattern is the formation of a centrosymmetric dimer through intermolecular N-H···O=C interactions.

While a crystal structure for this compound is not publicly available, the crystal structure of a closely related compound, N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, provides valuable insight. In this analogue, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming a centrosymmetric dimer. nih.gov This arrangement is a recurring motif in the crystal structures of many amide-containing compounds. It is therefore highly probable that this compound also forms similar dimeric structures in the solid state, driven by these strong and directional N-H···O hydrogen bonds.

| Interaction | Donor | Acceptor | Typical Distance (D···A) | Significance |

| Amide Hydrogen Bond | N-H (formamide) | C=O (formamide) | 2.8 - 3.0 Å | Primary interaction leading to dimerization and chain formation. |

The nitrogen atom within the isoquinoline ring possesses a lone pair of electrons and is basic in nature, making it a potential hydrogen bond acceptor. This nitrogen can participate in hydrogen bonding with suitable donors, such as solvent molecules or other functional groups present in the crystalline environment.

π-π Stacking Interactions of the Isoquinoline Core

The isoquinoline ring system is an extended aromatic structure, which is capable of engaging in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a significant driving force in the self-assembly of aromatic molecules.

In the solid state, planar aromatic molecules often arrange themselves in a parallel or offset fashion to maximize these favorable interactions. The typical distances for π-π stacking are in the range of 3.3 to 3.8 Å. Studies on the crystal structures of various quinoline (B57606) and isoquinoline derivatives have demonstrated the prevalence of π-π stacking. For example, in the crystal structure of a diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II) complex, intermolecular face-to-face π-π stacking interactions are observed between the quinoline rings of centrosymmetrically related molecules, with a centroid-centroid separation of 3.563 (9) Å. researchgate.net Similarly, molecular dynamics simulations of certain (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives show that they bind to G-quadruplex DNA through π-π stacking between the quinoline/isoquinoline ring and the guanine (B1146940) tetrads. mdpi.com

Given these precedents, it is highly likely that the isoquinoline core of this compound will participate in π-π stacking interactions, contributing significantly to the stability of its crystal lattice and influencing its self-assembly in solution.

| Interaction Type | Participating Moiety | Typical Distance | Influence on Structure |

| π-π Stacking | Isoquinoline Ring | 3.3 - 3.8 Å | Contributes to crystal packing and stabilization of supramolecular assemblies. |

Halogen Bonding and Other Non-Covalent Interactions

Currently, there is no specific information available in the scientific literature regarding the formation of halogen bonds with this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. For this interaction to occur with this compound, a halogenated molecule would need to be co-crystallized or be present in solution. The carbonyl oxygen, the formamide nitrogen, and the isoquinoline nitrogen of this compound could all potentially act as halogen bond acceptors. However, without experimental evidence, any discussion of halogen bonding involving this specific compound remains speculative.

Self-Assembly Processes and Molecular Recognition

The ability of this compound to participate in multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a potential building block for the construction of self-assembled supramolecular architectures. The directionality and specificity of these interactions can be exploited to create ordered structures in both the solid state and in solution.

The isoquinoline scaffold is a recognized structural motif in the design of synthetic receptors for molecular recognition, particularly for anions. The combination of a rigid aromatic framework with hydrogen bond donating groups can create a pre-organized binding pocket for a specific guest molecule.

A notable example is the use of urea-functionalized isoquinolines in the design of anion receptors. Platinum complexes of these molecules have been shown to act as receptors for chloride and sulfate (B86663) ions. wikipedia.org The urea (B33335) N-H groups provide the hydrogen bond donors, while the isoquinoline backbone provides the structural rigidity. The formamide group in this compound is isoelectronic with a urea group and also possesses an N-H donor. This suggests that this compound and its derivatives could be explored as components in the design of novel synthetic receptors for anions or other guest molecules, where the formamide provides a key interaction site and the isoquinoline unit serves as a structural scaffold.

Lack of Publicly Available Research Data Precludes Article Generation

Despite a comprehensive search of scientific databases and scholarly articles, no specific research was found on the formation of multi-component crystals or co-crystals of the chemical compound this compound.

The initial objective was to construct a detailed article subsection on the supramolecular chemistry and non-covalent interactions of this compound, with a specific focus on its multi-component crystals and co-crystals. The requested article was to be structured around detailed research findings and include data tables.

However, extensive searches failed to yield any published studies, crystallographic data, or detailed research findings directly related to the co-crystallization of this compound. The fundamental information required to generate a scientifically accurate and informative article on this specific topic is not available in the public domain.

While general principles of supramolecular chemistry and co-crystal engineering are well-established, applying these concepts to a specific compound like this compound without experimental data would be purely speculative and would not meet the required standards of scientific accuracy. The potential for this compound to form co-crystals exists due to the presence of hydrogen bond donors (the N-H group of the formamide) and acceptors (the formyl oxygen and the isoquinoline nitrogen). These functional groups could facilitate non-covalent interactions with suitable co-former molecules. However, without experimental evidence, any discussion of specific multi-component crystal formations would be unfounded.

Therefore, due to the absence of the necessary scientific literature and data, it is not possible to generate the requested article section on the "Formation of Multi-Component Crystals and Co-crystals" of this compound.

N Isoquinolin 5 Yl Formamide As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Isoquinoline (B145761) Scaffolds

The isoquinoline nucleus is a fundamental component in a wide array of biologically active compounds and functional materials. rsc.orgniscpr.res.in The synthesis of advanced scaffolds based on this core often requires careful manipulation of functional groups at various positions. N-(Isoquinolin-5-yl)formamide serves as a stable, crystalline precursor to 5-aminoisoquinoline (B16527), which is a key intermediate in many synthetic pathways. The formamide (B127407) group provides a convenient way to protect the reactive amino group, allowing for chemical modifications on other parts of the isoquinoline ring before revealing the amine for subsequent reactions.

The synthesis of this compound can be achieved through the formylation of 5-aminoisoquinoline. One documented method involves the use of halodifluoroacetates as formylation reagents. rsc.org This transformation provides a stable compound that can be easily handled and stored, releasing the free amine under hydrolytic conditions when needed for further synthesis. mdpi.com

Advanced isoquinoline scaffolds, such as those with complex substitutions or fused rings, can be accessed from this building block. For example, rhodium(III)-catalyzed C-H activation and annulation reactions of N-aryl amidines (which can be derived from the corresponding amine) with alkynes or diazo compounds provide efficient routes to highly substituted 1-aminoisoquinoline (B73089) derivatives. rsc.org While these methods have been demonstrated on other aromatic amines, the use of this compound as a precursor for the requisite 5-aminoisoquinoline derivative is a plausible and strategic approach.

| Reaction | Reagents and Conditions | Product Type | Reference |

| Formylation | 5-aminoisoquinoline, ethyl bromodifluoroacetate, Na2CO3, CH3CN, 100°C | This compound | rsc.org |

| C-H Activation/Annulation | N-aryl amidines, alkynes, [CpRhCl2]2, AgSbF6, PivOH, DCE, 100°C | 1-Aminoisoquinoline derivatives | rsc.org |

| C-H Activation/Annulation | N-aryl amidines, 2-diazo-1,3-diketones, [CpRhCl2]2, AgSbF6, PivOH, DCE, 100°C | 1-Aminoisoquinoline derivatives | rsc.org |

| Deformylation (Hydrolysis) | N-formyl compound, 5N H2SO4, reflux | Primary amine | mdpi.com |

Intermediate in the Synthesis of Nitrogen Heterocycles

The chemical reactivity of the formamide group and the isoquinoline ring system enables the use of this compound as an intermediate in the synthesis of various nitrogen-containing heterocycles.

The 5-aminoisoquinoline moiety, readily generated from this compound, is a key starting point for constructing polycyclic heterocyclic systems. These fused-ring structures are of significant interest in medicinal chemistry and materials science. researchgate.netacs.org For instance, isoquinolones, which are important nitrogen heterocycles with diverse biological activities, can be synthesized through various annulation protocols. researchgate.net Transition-metal-catalyzed reactions are particularly effective for constructing these complex scaffolds. researchgate.netacs.org

One strategy involves the rhodium(III)-catalyzed annulation of benzamides with alkynes. acs.org By converting the amino group of 5-aminoisoquinoline into a suitable amide directing group, it could participate in C-H activation at the C4 or C6 position of the isoquinoline ring, followed by annulation with an alkyne to build a new fused ring. Similarly, cascade reactions involving C-H activation have been employed to synthesize complex fused systems like isoindolo[2,1-b]isoquinolin-5(7H)-ones. acs.org The strategic use of this compound as a masked amine allows for selective functionalization before embarking on these complex cyclization reactions.

The formamide group itself is a versatile functional handle. It can be hydrolyzed to the parent amine, which can then be converted into a wide range of other functional groups. mdpi.com For example, the reaction of 5-aminoisoquinoline (obtained from the formamide) with various acyl chlorides leads to the formation of diverse amide derivatives. mdpi.comnih.gov

Furthermore, the amine can be reacted with isocyanates or isothiocyanates to form ureas and thioamides, respectively. A notable example is the synthesis of 1-(isoquinolin-5-yl)-3-phenylthiourea, which serves as a precursor for thiazole-containing heterocycles. researchgate.net This thiourea (B124793) derivative, when reacted with reagents like monochloroacetic acid or chloroacetonitrile, undergoes cyclization to form thiazolidinones or aminothiazoles fused with the isoquinoline spirit. researchgate.net This highlights a clear pathway from this compound to more complex, multi-heterocyclic systems.

| Starting Material | Reagents | Product Type | Reference |

| 5-Aminoisoquinoline | Phenyl isothiocyanate | 1-(Isoquinolin-5-yl)-3-phenylthiourea | researchgate.net |

| 1-(Isoquinolin-5-yl)-3-phenylthiourea | Monochloroacetic acid, NaOAc, EtOH | 2-(Isoquinolin-5-ylimino)-3-phenylthiazolidin-4-one | researchgate.net |

| 1-(Isoquinolin-5-yl)-3-phenylthiourea | Chloroacetonitrile, NaOEt, EtOH | (4-Amino-3-phenylthiazol-2(3H)-ylidene)isoquinolin-5-amine | researchgate.net |

| 5-Aminoisoquinoline derivative | Acyl chlorides | N-(isoquinolin-5-yl) amides | mdpi.comnih.gov |

Integration into Macrocyclic and Supramolecular Frameworks

The rigid and planar structure of the isoquinoline unit makes it an attractive component for the construction of macrocycles and supramolecular assemblies. researchgate.net While direct examples involving this compound are not prominent, the chemistry of its derivatives suggests its potential utility. Macrocyclic isoquinolones have been synthesized using C-H activation-mediated macrocyclization strategies. researchgate.net In such a synthetic plan, a precursor bearing the isoquinoline core and a tethered reactive partner could be envisioned, where the formamide acts as a placeholder for a functional group that participates in the final ring-closing step.

In supramolecular chemistry, isoquinoline derivatives are known to form hydrogen-bonded complexes, leading to materials like room-temperature discotic liquid crystals. bohrium.com These materials are of interest for applications in optoelectronics. bohrium.com The formamide group of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, could be directly involved in forming such self-assembled structures. Alternatively, conversion to other functional groups can tailor the molecule for specific supramolecular interactions.

Applications in Materials Science (e.g., as a monomer, in functional dyes)

Isoquinoline derivatives are widely utilized in materials science due to their inherent photophysical properties, thermal stability, and chemical resistance. amerigoscientific.com They form the basis for functional dyes, pigments, and advanced polymers. amerigoscientific.comgoogle.com

The isoquinoline moiety is an excellent chromophore and has been incorporated into various materials with interesting optoelectronic properties. Polymers containing isoquinoline units have been investigated as n-type semiconductors for organic field-effect transistors (OFETs) and as donor materials in organic solar cells. researchgate.netwiley-vch.de The electron-withdrawing nature of the isoquinoline ring can be tuned to control the energy levels (HOMO/LUMO) of the resulting materials. researchgate.net

Molecules based on an isoquinoline core have also been shown to exhibit aggregation-induced emission (AIE), a phenomenon with applications in sensors, imaging, and organic light-emitting diodes (OLEDs). sioc-journal.cnresearchgate.net this compound could serve as a monomer in the synthesis of conjugated polymers. The formamide group could be hydrolyzed to the amine and then used in polymerization reactions (e.g., polycondensation with a dianhydride to form a polyimide) or converted to a more reactive group like an isocyanide or a halide for cross-coupling polymerization reactions. The resulting polymers would benefit from the inherent thermal stability and electronic properties of the isoquinoline core. nih.gov

| Material Type | Key Property / Application | Relevant Isoquinoline Feature | Reference |

| Isoquinoline-based Polymers | n-type semiconductor, organic solar cells | Electron-withdrawing nature, tunable energy levels | researchgate.netwiley-vch.de |

| Isoquinoline-based Dyes | Near-infrared absorption, thermal stability | Extended π-conjugation | google.comresearchgate.net |

| Isoquinoline-fused Molecules | Aggregation-Induced Emission (AIE), blue/green light emission | Rigid, planar structure for controlling intermolecular interactions | sioc-journal.cnresearchgate.net |

| Supramolecular Complexes | Discotic liquid crystals, charge transport | Hydrogen bonding capability, π-stacking | bohrium.com |

Formation of Thin Films or Nanostructures

Currently, there is a notable absence of dedicated research in publicly available scientific literature specifically detailing the use of this compound as a primary building block for the formation of thin films or nanostructures. While the broader class of isoquinoline derivatives has been investigated in materials science for creating complex structures, and formamide itself can play roles in various synthesis processes, the direct application of this compound in this context is not documented.

The exploration of a molecule's potential to form ordered assemblies like thin films and nanostructures typically involves studying its self-assembly properties, its ability to act as a ligand in coordination polymers or metal-organic frameworks (MOFs), or its capacity to be polymerized. Such studies would involve detailed characterization using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) to understand the morphology and structure of the resulting materials. Furthermore, the investigation would likely explore the influence of various deposition parameters—such as substrate temperature, pressure, and deposition rate for thin films, or solvent systems and concentrations for nanostructure self-assembly—on the final material properties.

Although this compound possesses structural features that could theoretically be exploited for such applications—namely the isoquinoline ring for π-π stacking interactions and the formamide group for hydrogen bonding—no experimental data or research findings are available to substantiate its use in forming thin films or nanostructures. The scientific community has yet to publish research that elucidates the specific conditions, mechanisms, or resulting properties of materials derived from this particular compound. Therefore, a detailed discussion, including data tables and specific research findings on the formation of thin films or nanostructures from this compound, cannot be provided at this time.

Advanced Spectroscopic Investigations and Spectroscopic Probes for N Isoquinolin 5 Yl Formamide

UV-Vis Spectroscopy for Electronic Transitions

The electronic absorption spectrum of N-(Isoquinolin-5-yl)formamide is primarily governed by the π-electron system of the isoquinoline (B145761) ring. The absorption bands observed in the UV-visible region correspond to π-π* and n-π* electronic transitions. The π-π* transitions, which are typically more intense, originate from the aromatic system, while the weaker n-π* transitions involve the non-bonding electrons of the nitrogen atom in the isoquinoline ring and the oxygen and nitrogen atoms of the formamide (B127407) group.